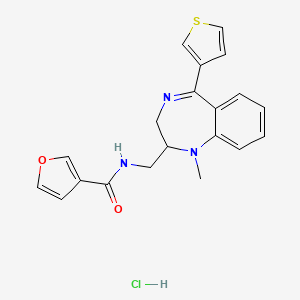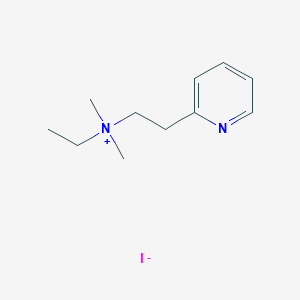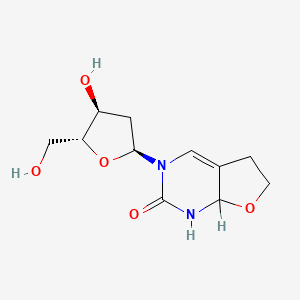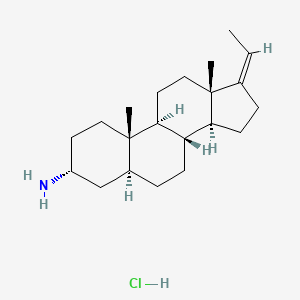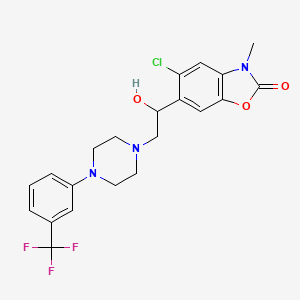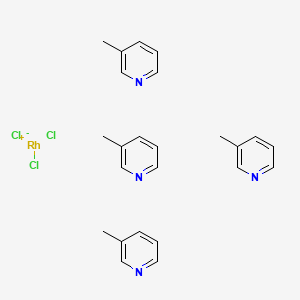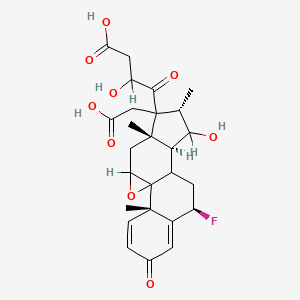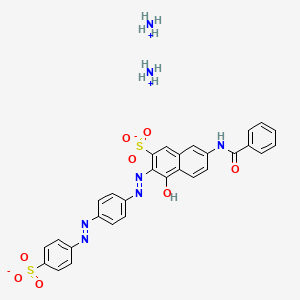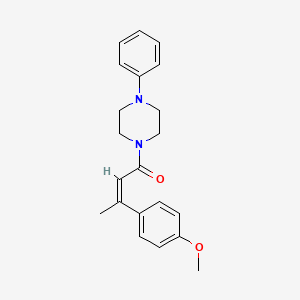
3,3',3''-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt typically involves the sequential substitution of the three chlorides of cyanuric chloride by sulfur-centered nucleophiles. The reaction conditions often require the use of solvents such as dichloromethane and the presence of a base to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as crystallization and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted triazine compounds. These products can have different chemical and physical properties, making them useful for various applications.
Applications De Recherche Scientifique
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex triazine derivatives.
Medicine: The compound may be explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Mécanisme D'action
The mechanism of action of 3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved may vary depending on the application, but generally involve the modification of key functional groups in the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: This compound is used as a crosslinking agent in polymer synthesis and has applications in the rubber and plastic industries.
2,4,6-Triethoxy-1,3,5-triazine: Known for its use in organic synthesis, particularly in the formation of triazine derivatives.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Used in the preparation of metal-organic frameworks and coordination polymers.
Uniqueness
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt is unique due to its specific structure, which includes multiple sulfur atoms and a triazine ring. This structure imparts unique chemical properties, such as high reactivity and the ability to form stable complexes with various metal ions. These properties make it particularly useful in applications that require strong and stable chemical interactions.
Propriétés
Numéro CAS |
94313-63-0 |
|---|---|
Formule moléculaire |
C12H18N3Na3O9S6 |
Poids moléculaire |
609.7 g/mol |
Nom IUPAC |
trisodium;3-[[4,6-bis(3-sulfonatopropylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]propane-1-sulfonate |
InChI |
InChI=1S/C12H21N3O9S6.3Na/c16-28(17,18)7-1-4-25-10-13-11(26-5-2-8-29(19,20)21)15-12(14-10)27-6-3-9-30(22,23)24;;;/h1-9H2,(H,16,17,18)(H,19,20,21)(H,22,23,24);;;/q;3*+1/p-3 |
Clé InChI |
AASAXNQBVXQPOP-UHFFFAOYSA-K |
SMILES canonique |
C(CSC1=NC(=NC(=N1)SCCCS(=O)(=O)[O-])SCCCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


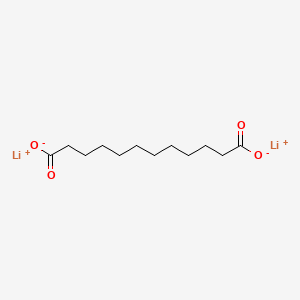
![[2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid](/img/structure/B12711774.png)
